1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol

Physicochemical profiling Drug-likeness Permeability prediction

1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol (CAS 2168856-02-6) is a heterocyclic small molecule comprising a piperidine ring bearing a 4-hydroxyl group and N-linked to a 2-methyl-substituted pyrrolidine ring. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 2168856-02-6
Cat. No. B1487334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol
CAS2168856-02-6
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC1C(CCN1)N2CCC(CC2)O
InChIInChI=1S/C10H20N2O/c1-8-10(2-5-11-8)12-6-3-9(13)4-7-12/h8-11,13H,2-7H2,1H3
InChIKeyFWWANGSNOPNAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol (CAS 2168856-02-6) – Procurement-Relevant Structural and Physicochemical Baseline


1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol (CAS 2168856-02-6) is a heterocyclic small molecule comprising a piperidine ring bearing a 4-hydroxyl group and N-linked to a 2-methyl-substituted pyrrolidine ring [1]. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol. The compound contains two chiral centers (at the pyrrolidine 2- and 3-positions), giving rise to defined stereochemistry; the (2R,3R) enantiomer is explicitly registered in PubChem (CID 129600917) [1]. Computed physicochemical properties include an XLogP3 of 0.3, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 35.5 Ų [1]. These properties distinguish it from close structural analogs lacking the 4-hydroxyl substituent and position it within the broader chemical space of pyrrolidine–piperidine hybrids that have been investigated for tachykinin antagonism, acetyl-CoA carboxylase inhibition, and monoamine transporter modulation [2][3].

Why In-Class Pyrrolidine–Piperidine Compounds Cannot Substitute for 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol


Substituting a close structural analog for 1-(2-methylpyrrolidin-3-yl)piperidin-4-ol without explicit validation carries material risk because minor structural perturbations in this scaffold produce large changes in physicochemical and, by inference, pharmacological properties. Removing the 4-hydroxyl group—as in the des-hydroxy analog 1-(2-methylpyrrolidin-3-yl)piperidine (CAS 1862447-22-0)—lowers the hydrogen bond donor count from 2 to 1, reduces TPSA from 35.5 to 15.3 Ų, and increases XLogP3 from 0.3 to 1.3 [1]. Moving the methyl group from the pyrrolidine C-2 position to the pyrrolidine nitrogen (regioisomer CAS 1545506-52-2) alters the basicity and steric environment of the tertiary amine, which can affect receptor-binding geometry . Even the stereochemical configuration matters: the (2R,3R)-enantiomer (PubChem CID 129600917) is a single, defined stereoisomer, while many vendor listings supply racemic or stereochemically undefined material [1]. Consequently, generic substitution without matched identity, stereochemistry, and purity can lead to non-reproducible biological results and wasted procurement spend.

Quantitative Differentiation Evidence for 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol Versus Closest Analogs


Hydrogen Bond Donor Capacity: 2× Greater Than the Des-Hydroxy Analog

1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol possesses two hydrogen bond donors (the pyrrolidine N–H and the piperidine 4-OH), whereas its closest direct analog—1-(2-methylpyrrolidin-3-yl)piperidine (CAS 1862447-22-0)—has only one HBD (pyrrolidine N–H only). This doubling of HBD count is accompanied by a near-doubling of TPSA (35.5 vs. 15.3 Ų) and a >1 log-unit reduction in lipophilicity (XLogP3 0.3 vs. 1.3) [1]. The presence of the hydroxyl group fundamentally alters the molecule's hydrogen-bonding capacity, which governs aqueous solubility, membrane permeability, and target-binding pharmacophore compatibility.

Physicochemical profiling Drug-likeness Permeability prediction

Stereochemical Definition: Single (2R,3R)-Enantiomer Versus Racemic or Undefined Material

The PubChem entry CID 129600917 corresponds to the single, defined (2R,3R)-enantiomer of 1-(2-methylpyrrolidin-3-yl)piperidin-4-ol, with unambiguous stereochemical descriptors in both the IUPAC name and SMILES notation containing chiral tags (C[C@@H]1[C@@H](CCN1)N2CCC(CC2)O) [1]. In contrast, widely listed comparators such as 1-(2-methylpyrrolidin-3-yl)piperidine (CID 130545987) are registered without stereochemical definition (SMILES: CC1C(CCN1)N2CCCCC2, no chiral tags), indicating racemic or stereochemically unspecified material [2]. For compounds within the substituted pyrrolidin-3-yl-alkyl-piperidine patent class, stereochemistry has been explicitly claimed as a determinant of tachykinin receptor binding affinity [3].

Stereochemistry Enantiomeric purity Structure–activity relationships

Regioisomeric Differentiation: C-2 Methyl Substitution Versus N-Methyl Substitution

The target compound bears the methyl substituent at the C-2 position of the pyrrolidine ring, generating a chiral center at this position and preserving a secondary amine (pyrrolidine N–H) as a hydrogen bond donor. In the regioisomer 1-(1-methylpyrrolidin-3-yl)piperidin-4-ol (CAS 1545506-52-2), the methyl group resides on the pyrrolidine nitrogen, converting it to a tertiary amine and eliminating one hydrogen bond donor site . This substitution pattern alters the pKa of the pyrrolidine nitrogen (tertiary vs. secondary amine basicity differs by approximately 0.5–1.0 pKa units in alicyclic amines) and removes a stereogenic center, yielding an achiral pyrrolidine ring [1]. Although both compounds share identical molecular formula and molecular weight (C₁₀H₂₀N₂O; 184.28 g/mol), their hydrogen-bonding and electrostatic interaction profiles are distinct.

Regioisomerism Amine basicity Receptor binding

Patent-Class Context: Pyrrolidin-3-yl-piperidine Scaffold in Tachykinin and Metabolic Disease Programs

The 1-(2-methylpyrrolidin-3-yl)piperidine scaffold—with and without ring hydroxylation—falls within the generic Markush structures of at least two distinct patent families. US Patent 5,648,366 (Schering Corporation) claims substituted pyrrolidin-3-yl-alkyl-piperidines, including stereoisomers thereof, as tachykinin (substance P and neurokinin A) antagonists [1]. US Patent 9,169,205 (Boehringer Ingelheim) claims pyrrolidine derivatives as acetyl-CoA carboxylase (ACC) inhibitors for obesity and type 2 diabetes, with the pyrrolidine–piperidine linkage as a core scaffold element [2]. The 4-hydroxyl substituent on the piperidine ring of the target compound introduces a handle for further derivatization (e.g., esterification, etherification, or carbamoylation) that is absent in the des-hydroxy analog, enabling downstream synthetic elaboration for structure–activity relationship (SAR) studies within these therapeutic programs [3].

Tachykinin antagonism Acetyl-CoA carboxylase inhibition Patent landscape

Application Scenarios Where 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol Provides Verifiable Differentiation


Stereochemistry-Dependent Screening Campaigns Requiring a Defined (2R,3R)-Enantiomer

For high-throughput or focused screening assays where stereochemistry is a known determinant of target engagement—such as tachykinin NK₁/NK₂ receptor binding or ACC isoform inhibition—the (2R,3R)-enantiomer of 1-(2-methylpyrrolidin-3-yl)piperidin-4-ol (CID 129600917) provides a single, stereochemically defined entity [1]. This contrasts with many commercially available pyrrolidine–piperidine analogs that are supplied as racemic mixtures or with undefined stereochemistry, which can confound hit triage and SAR interpretation [2]. Procurement of the defined enantiomer ensures that observed activity can be unambiguously attributed to a single molecular species, facilitating patent filing and lead optimization.

Medicinal Chemistry Derivatization Programs Leveraging the Piperidine 4-OH Handle

The free hydroxyl group at the piperidine 4-position enables straightforward chemical derivatization—including O-alkylation, acylation, sulfonation, and carbamoylation—without the need for protecting-group manipulation at other positions [1]. This synthetic accessibility makes the compound valuable as a central scaffold for parallel library synthesis in medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) or tachykinin receptors, where the pyrrolidine–piperidine core is a privileged pharmacophore [3][4]. The des-hydroxy analog (CAS 1862447-22-0) cannot support analogous chemistry at this position, limiting its utility for SAR exploration.

Solubility-Sensitive Assay Formats Requiring Lower logP and Higher HBD Count

With a computed XLogP3 of 0.3 and two hydrogen bond donors, 1-(2-methylpyrrolidin-3-yl)piperidin-4-ol is substantially more hydrophilic than its des-hydroxy counterpart (XLogP3 = 1.3; HBD = 1) [1]. This physicochemical profile renders the compound better suited for biochemical assays conducted under aqueous conditions (e.g., SPR, ITC, or fluorescence polarization in PBS buffer) where excessive lipophilicity can cause non-specific binding, aggregation, or poor solubility. Researchers selecting compounds for such assay formats should prefer the 4-hydroxylated variant over the des-hydroxy analog to minimize these artifacts.

Reference Standard for Analytical Method Development in Chiral Separation

The presence of two chiral centers in 1-(2-methylpyrrolidin-3-yl)piperidin-4-ol, combined with the commercial availability of the (2R,3R)-enantiomer as a discrete chemical entity (PubChem CID 129600917), makes this compound suitable as a reference standard for developing and validating chiral HPLC or SFC methods [1]. Given that the pyrrolidine–piperidine scaffold is prevalent in multiple patent families with stereochemistry-dependent claims [3], a well-characterized single enantiomer serves as a critical quality control tool for ensuring enantiomeric purity in synthetic batches intended for pharmacological evaluation.

Quote Request

Request a Quote for 1-(2-Methylpyrrolidin-3-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.